- An improved process for the preparation of guggulsterones, the pharmacologically active constituents of gugulipid, India, , ,
Cas no 974-23-2 (16a,17-Epoxy-3b-hydroxypregn-5-en-20-one)
16a,17-Epoxy-3b-hydroxypregn-5-en-20-one Chemical and Physical Properties
Names and Identifiers
-
- 16a,17-Epoxy-3b-hydroxypregn-5-en-20-one
- 16-alpha,17-alpha-epoxy-3-beta-hydroxypregn-5-en-20-one
- 16,17-Epoxy-3-hydroxypregn-5-en-20-one
- EPOXYPREGNENOLONE
- 16,17-ALPHA EPOXY PREGNENOLONE
- 16,17-EPOXYPREGNENOLONE
- 16ALPHA,17ALPHA-EPOXYPREGNENOLONE
- 1-((3S,8R,9S,10R,13S,14S,16R,17S)-3-HYDROXY-10,13-DIMETHYL-1,2,3,4,7,8,9,10,11,12,13,14,15,16-TETRADECAHYDRO-20-OXA-CYCLOPROPA[16,17]CYCLOPENTA[A]PHENANTHREN-17-YL)-ETHANONE
- 3BETA-HYDROXY-16ALPHA,17ALPHA-EPOXY-5-PREGNEN-20-ONE
- 16,17-α Epoxypregnenolone
- 16,17-alpha Epoxy Pregenenolone
- 16α,17α-Epoxypregnenolone
- 16a,17a-Epoxy-3b-hydroxypregn-5-en-20-one
- (3β,16α)-16,17-Epoxy-3-hydroxypregn-5-en-20-one (ACI)
- 16,17-Epoxy-17H-cyclopenta[a]phenanthrene, pregn-5-en-20-one deriv. (ZCI)
- Pregn-5-en-20-one, 16α,17-epoxy-3β-hydroxy- (6CI, 8CI)
- 16,17α-Epoxypregnenolone
- 16α,17-Epoxy-3β-hydroxypregn-5-en-20-one
- 16α,17α-Epoxy-3β-hydroxy-5-pregnen-20-one
- 16α,17α-Epoxypregn-5-en-3β-ol-20-one
- 16α,17α-Oxidopregnenolone
- 3β-Hydroxy-16α,17α-epoxy-5-pregnen-20-one
- 5-Pregnen-16α,17α-epoxy-3β-ol-20-one
- NSC 122401
- 16,17alpha-epoxypregnenolone
- 16A,17A-epoxypregnenolone
- 3beta-hydroxy-16alpha,17alpha-epoxypregnenolone
- A Epoxypregnenolone
- STK801868
- AS-69036
- W-100107
- 1-[(1R,2S,4R,6S,7S,10S,11R,14S)-14-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.0(2),?.0?,?.0(1)(1),(1)?]octadec-16-en-6-yl]ethan-1-one
- CHEBI:145045
- 16alpha,17alpha-Oxidopregnenolone
- BBL029913
- Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-, (3beta,16alpha)-
- (3beta,16alpha)-3-hydroxy-16,17-epoxypregn-5-en-20-one
- 1-[(1R,2S,4R,6S,7S,10S,11R,14S)-14-HYDROXY-7,11-DIMETHYL-5-OXAPENTACYCLO[8.8.0.0(2),?.0?,?.0(1)(1),(1)?]OCTADEC-16-EN-6-YL]ETHANONE
- 974-23-2
- A,16
- 16,17-
- Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-, (3b,16a)-
- 1-[(1R,2S,4R,6S,7S,10S,11R,14S)-14-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone
- Pregn-5-en-20-one, 16alpha,17-epoxy-3beta-hydroxy-
- 16alpha,17alpha-Epoxy-3beta-hydroxy-5-pregnen-20-one
- (3beta,16alpha)-16,17-epoxy-3-hydroxy-pregn-5-en-20-one
- G77967
- CHEMBL2112757
- 3beta-hydroxy-16alpha-16,17-epoxypregn-5-en-20-one
- BDBM50407983
- NS00042113
- SCHEMBL9622417
- EINECS 213-548-2
- 16,17a-Epoxypregnenolone
- A)-
- Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-, (3
- 5-Pregnen-16alpha,17alpha-epoxy-3beta-ol-20-one
- AKOS005622695
-
- MDL: MFCD00135147
- Inchi: 1S/C21H30O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h4,14-18,23H,5-11H2,1-3H3/t14-,15+,16-,17-,18+,19-,20-,21+/m0/s1
- InChI Key: UQVIXFCYKBWZPJ-XXHSLLPRSA-N
- SMILES: C([C@@]12O[C@@H]1C[C@H]1[C@@H]3CC=C4C[C@H](CC[C@]4(C)[C@H]3CC[C@]21C)O)(=O)C
Computed Properties
- Exact Mass: 330.21900
- Monoisotopic Mass: 330.219
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 1
- Complexity: 639
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 8
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.8A^2
- XLogP3: 2.9
Experimental Properties
- Color/Form: No data available
- Density: 1.1800
- Melting Point: No data available
- Boiling Point: 462.3 °C at 760 mmHg
- Flash Point: 159.4 °C
- Refractive Index: 1.577
- PSA: 49.83000
- LogP: 3.64660
16a,17-Epoxy-3b-hydroxypregn-5-en-20-one Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - WGK Germany:3
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:−20°C
16a,17-Epoxy-3b-hydroxypregn-5-en-20-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-QS075-1g |
16a,17-Epoxy-3b-hydroxypregn-5-en-20-one |
974-23-2 | 97% | 1g |
¥164.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-QS075-5g |
16a,17-Epoxy-3b-hydroxypregn-5-en-20-one |
974-23-2 | 97% | 5g |
¥558.0 | 2022-02-28 | |
| Chemenu | CM276355-100g |
16alpha,17alpha-Epoxypregnenolone |
974-23-2 | 97% | 100g |
$443 | 2021-06-09 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024610-25g |
16a,17-Epoxy-3b-hydroxypregn-5-en-20-one |
974-23-2 | 97% | 25g |
¥2467 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024610-5g |
16a,17-Epoxy-3b-hydroxypregn-5-en-20-one |
974-23-2 | 97% | 5g |
¥618 | 2024-07-19 | |
| Chemenu | CM276355-100g |
16alpha,17alpha-Epoxypregnenolone |
974-23-2 | 97% | 100g |
$*** | 2023-05-29 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047533-5g |
16,17α-Epoxypregnenolone |
974-23-2 | 98% | 5g |
¥ɍȣLj | 2023-07-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047533-10g |
16,17α-Epoxypregnenolone |
974-23-2 | 98% | 10g |
¥ŢŢLjƠ | 2023-07-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047533-25g |
16,17α-Epoxypregnenolone |
974-23-2 | 98% | 25g |
¥ȣŴLjƠ | 2023-07-25 | |
| eNovation Chemicals LLC | D752481-5g |
Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-, (3ß,16a)- |
974-23-2 | 97% | 5g |
$140 | 2024-06-06 |
16a,17-Epoxy-3b-hydroxypregn-5-en-20-one Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
- Synthesis and cytotoxic effect of pregnenolone derivatives with one or two α,β-unsaturated carbonyls and an ester moiety at C-21 or C-3, Steroids, 2018, 131, 37-45
Production Method 5
Production Method 6
Production Method 7
- Synthesis of 2-(16,17-Epoxy-3β,20-dihydroxypregn-5-en-20-yl)-1,3-dithiane from Diosgenin, Russian Journal of Organic Chemistry, 2022, 58(11), 1641-1647
Production Method 8
Production Method 9
Production Method 10
1.2 Reagents: Zinc benzoate ; 46 °C → 55 °C; 4 h, 55 °C; 55 °C → 16 °C; 40 min, 16 °C
- Synthesis method of pharmaceutical intermediate 5-pregnene-16α,17α-epoxy-3β-ol-20-one from 5-pregnene-16-hydroxy-17-bromo-3-methoxy-20-one, China, , ,
Production Method 11
Production Method 12
Production Method 13
Production Method 14
Production Method 15
Production Method 16
Production Method 17
Production Method 18
Production Method 19
- Synthesis and transformations of 20-isoxazolylsteroids with modified D ring: I. Synthesis of 16α,17α-epoxy derivatives, Russian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 2001, 37(6), 787-792
Production Method 20
- Synthesis and biological activity of two pregnane derivatives with a triazole or imidazole ring at C-21, Journal of Steroid Biochemistry and Molecular Biology, 2016, 159, 8-18
16a,17-Epoxy-3b-hydroxypregn-5-en-20-one Raw materials
- 16-Dehydropregnolone
- (3β,16α)-17-Bromo-16-hydroxy-3-methoxypregn-5-en-20-one
- 16-Dehydro Pregnenolone Acetate
16a,17-Epoxy-3b-hydroxypregn-5-en-20-one Preparation Products
16a,17-Epoxy-3b-hydroxypregn-5-en-20-one Suppliers
16a,17-Epoxy-3b-hydroxypregn-5-en-20-one Related Literature
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Gluco/mineralocorticoids, progestogins and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Pregnane steroids Gluco/mineralocorticoids, progestogins and derivatives
Additional information on 16a,17-Epoxy-3b-hydroxypregn-5-en-20-one
Recent Advances in the Study of 16a,17-Epoxy-3b-hydroxypregn-5-en-20-one (CAS: 974-23-2): A Comprehensive Research Brief
The compound 16a,17-Epoxy-3b-hydroxypregn-5-en-20-one (CAS: 974-23-2) has garnered significant attention in recent years due to its potential therapeutic applications in the field of chemical biology and pharmaceutical sciences. This research brief aims to provide an up-to-date overview of the latest studies surrounding this compound, focusing on its synthesis, biological activities, and potential clinical applications. The findings presented here are based on a thorough review of recent academic literature, industry reports, and technical documents.
Recent studies have highlighted the unique structural features of 16a,17-Epoxy-3b-hydroxypregn-5-en-20-one, which contribute to its diverse biological activities. Researchers have employed advanced synthetic techniques to optimize the production of this compound, ensuring high purity and yield. Notably, a study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel catalytic approach to synthesize 16a,17-Epoxy-3b-hydroxypregn-5-en-20-one with improved efficiency and reduced environmental impact.
In terms of biological activity, 16a,17-Epoxy-3b-hydroxypregn-5-en-20-one has shown promising results in preclinical models. A recent investigation revealed its potent anti-inflammatory properties, mediated through the modulation of key signaling pathways such as NF-κB and MAPK. Additionally, the compound exhibited neuroprotective effects in models of neurodegenerative diseases, suggesting its potential as a therapeutic agent for conditions like Alzheimer's and Parkinson's disease.
Further research has explored the pharmacokinetic and pharmacodynamic profiles of 16a,17-Epoxy-3b-hydroxypregn-5-en-20-one. A study conducted by a team at the University of Cambridge (2024) utilized advanced mass spectrometry techniques to characterize the compound's metabolism and distribution in vivo. The results indicated favorable bioavailability and a relatively long half-life, which are critical factors for its development as a drug candidate.
Despite these promising findings, challenges remain in the clinical translation of 16a,17-Epoxy-3b-hydroxypregn-5-en-20-one. Issues such as formulation stability, dose optimization, and potential off-target effects need to be addressed in future studies. Collaborative efforts between academia and industry are essential to overcome these hurdles and accelerate the compound's progression into clinical trials.
In conclusion, 16a,17-Epoxy-3b-hydroxypregn-5-en-20-one (CAS: 974-23-2) represents a compelling area of research in chemical biology and pharmaceutical sciences. Its unique structural and biological properties offer exciting opportunities for therapeutic development. Continued research and innovation will be crucial to unlocking its full potential and addressing the remaining challenges in its path to clinical application.
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